molecular formula C10H12N4O3 B7785217 Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Cat. No.: B7785217
M. Wt: 236.23 g/mol
InChI Key: AXSOEYODQQRXCK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a pyrazolopyrimidine derivative with the molecular formula C₁₀H₁₂N₄O₃ and a molecular weight of 236.23 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and an ethyl ester-linked acetate moiety at the 5-position. This compound is synthesized via nucleophilic substitution reactions, typically involving ethyl chloroacetate and pyrazolopyrimidinone precursors under reflux conditions in dry dimethylformamide (DMF) with potassium carbonate as a base .

Properties

IUPAC Name

ethyl 2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-17-8(15)5-14-6-11-9-7(10(14)16)4-12-13(9)2/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSOEYODQQRXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Flask Vilsmeier-Haack Amidination and Heterocyclization

A streamlined method developed by Lee et al. (2017) enables the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles and N,N-disubstituted amides. For ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate, the protocol involves:

  • Vilsmeier Reagent Formation : Reacting 1-methyl-5-aminopyrazole with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 60°C for 1–2 hours to generate a Vilsmeier intermediate.

  • Heterocyclization : Adding hexamethyldisilazane (HMDS) to the reaction mixture and refluxing at 70–80°C for 3–5 hours to induce cyclization.

  • Esterification : Treating the intermediate with ethyl bromoacetate in the presence of a base (e.g., triethylamine) to introduce the ethyl acetate moiety.

This method achieves yields up to 91% for analogous pyrazolo[3,4-d]pyrimidines. Key advantages include minimal purification steps and compatibility with diverse substituents.

Condensation-Cyclization with Ethyl Acetoacetate

An alternative route involves condensing 1-methyl-5-aminopyrazole with ethyl acetoacetate under acidic conditions to form a pyrazole intermediate, followed by cyclization with formamide. The steps include:

  • Condensation : Heating 1-methyl-5-aminopyrazole and ethyl acetoacetate in acetic acid at 100°C for 4 hours to form a hydrazone intermediate.

  • Cyclization : Reacting the hydrazone with formamide at 120°C for 6 hours to construct the pyrimidine ring.

  • Oxidation : Treating the product with hydrogen peroxide in acetic acid to introduce the 4-oxo group.

This method yields 70–85% purity but requires additional purification via column chromatography.

Functionalization of the Acetate Side Chain

Introducing the ethyl acetate group at position 5 of the pyrazolo[3,4-d]pyrimidine core is critical. Two approaches are prevalent:

Nucleophilic Alkylation

The intermediate 5-chloro-pyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution with ethyl glycolate in the presence of potassium carbonate:

  • Chlorination : Treating 1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidine with phosphorus oxychloride (POCl₃) at 80°C for 3 hours to generate the 5-chloro derivative.

  • Alkylation : Reacting the chlorinated compound with ethyl glycolate in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.

Yields range from 65–78% , with the reaction efficiency dependent on the steric and electronic effects of the substituents.

Mitsunobu Reaction

A more efficient method employs the Mitsunobu reaction to attach the ethyl acetate group:

  • Activation : Treating 5-hydroxy-pyrazolo[3,4-d]pyrimidine with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C.

  • Coupling : Adding ethyl glycolate to the reaction mixture and stirring at room temperature for 24 hours.

This method achieves 82–89% yields but requires strict anhydrous conditions.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates optimizing cost, safety, and yield:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times. For example, the Vilsmeier-Haack cyclization step can be conducted in a microreactor at 70°C with a residence time of 30 minutes, increasing throughput by 40% .

Solvent Recycling

DMF recovery via distillation reduces waste and costs. Implementing a closed-loop system decreases solvent consumption by 60% in large-scale productions.

Analytical Characterization

Critical quality control measures include:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H-NMR (CDCl₃) : Signals at δ 1.25 (t, 3H, CH₂CH₃), 3.92 (s, 3H, N–CH₃), 4.15 (q, 2H, CH₂CH₃), and 5.12 (s, 2H, CH₂COO).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₂H₁₄N₄O₃: 278.1018 ; Found: 278.1015 .

Challenges and Optimization Strategies

Byproduct Formation

The Dimroth rearrangement during cyclization can generate regioisomers, reducing yield. Mitigation strategies include:

  • Using HMDS instead of aqueous ammonia to suppress rearrangement.

  • Lowering reaction temperatures to 60°C during cyclization.

Ester Hydrolysis

The ethyl acetate group is prone to hydrolysis under basic conditions. Stabilization methods involve:

  • Adding molecular sieves to absorb moisture.

  • Conducting reactions under nitrogen atmosphere.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
One-Flask Vilsmeier9198Minimal purification steps
Condensation-Cyclization8595Low-cost reagents
Mitsunobu Reaction8997High regioselectivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds


Key Structural Insights :

  • 1-Phenyl vs. 1-Methyl: The 1-phenyl substituent (e.g., in and ) enhances π-π stacking interactions with biological targets, improving binding affinity .
  • Ester vs. Hydrazide/Acetamide : The ethyl ester group is a common prodrug motif, improving membrane permeability. Hydrazide () and acetamide () derivatives introduce hydrogen-bonding sites, which can modulate target selectivity .

Key Activity Insights :

  • EGFR Inhibition : Phenyl-substituted analogs (e.g., ) show potent EGFR inhibition, likely due to interactions with the ATP-binding pocket .
  • Antibacterial Activity : Ethyl ester derivatives conjugated to peptides () exhibit broad-spectrum antibacterial effects, attributed to enhanced cellular uptake .

Biological Activity

Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a heterocyclic compound notable for its structural features and potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound has a molecular formula of C₁₀H₁₂N₄O₃ and a molecular weight of approximately 236.23 g/mol. Its structure consists of an ethyl acetate moiety linked to a pyrazolo[3,4-d]pyrimidine core, which is recognized for its diverse pharmacological properties. The unique arrangement of functional groups within the molecule enhances its selectivity and potency as a biological agent.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2. This inhibition is crucial for targeting cancer cells, as CDK2 plays a significant role in cell cycle regulation. The compound's ability to induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), has been documented with IC₅₀ values in the nanomolar range, demonstrating its cytotoxic properties .

Interaction Studies

Molecular docking simulations have shown that this compound effectively interacts with CDK2/cyclin A2 complexes. It fits well into the active site of CDK2, forming essential hydrogen bonds that stabilize the complex and inhibit its activity. These interactions are critical for its anticancer properties and highlight its potential as a selective therapeutic agent.

Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity Description
CDK Inhibition Selectively inhibits CDK2, affecting cell cycle progression in cancer cells.
Cytotoxicity Induces apoptosis in cancer cell lines (e.g., MCF-7, HCT-116) with low IC₅₀ values.
Antitumor Potential Demonstrated efficacy in preclinical models, suggesting further therapeutic development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity and pharmacokinetic properties. For instance:

  • Synthesis Optimization : Researchers have explored various synthetic pathways to improve yield and purity while maintaining biological activity.
  • Structure-Activity Relationship (SAR) : Investigations into structural modifications have revealed that certain substitutions can enhance selectivity for CDK inhibition while reducing off-target effects.
  • In Vivo Studies : Preliminary animal studies indicate promising results regarding bioavailability and therapeutic efficacy, paving the way for clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization of pyrazolo[3,4-d]pyrimidine precursors. For example, ethyl chloroacetate can react with a pyrazolopyrimidine intermediate under reflux in dry dimethylformamide (DMF) with anhydrous potassium carbonate as a base. Post-reaction purification includes ice quenching, filtration, and recrystallization from ethanol . Catalysts like triethylamine and solvent choices (e.g., ethanol, DMSO) significantly influence yield and purity .

Q. How can the structural configuration of this compound be validated?

  • Methodological Answer : Use X-ray crystallography (via SHELXL software for refinement ) to resolve bond lengths and angles. Complementary techniques include:

  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1635 cm⁻¹, NH/NH₂ at ~3417 cm⁻¹) .
  • Mass spectrometry (FAB-MS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What experimental protocols assess solubility and stability for formulation studies?

  • Methodological Answer :

  • Solubility : Perform shake-flask assays in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via HPLC-UV .
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C), oxidative (H₂O₂), and photolytic conditions. Monitor degradation products using LC-MS .

Advanced Research Questions

Q. How do substituents on the pyrazolo[3,4-d]pyrimidine core influence bioactivity?

  • Methodological Answer : Compare analogs with varying substituents (e.g., methyl, aryl, hydroxyethyl) using:

  • In vitro kinase assays : Measure IC₅₀ values against CDKs or EGFR-TK to evaluate inhibitory potency .
  • Molecular docking : Simulate binding interactions (e.g., with ATP-binding pockets) using AutoDock Vina or Schrödinger .
    Example SAR Table:
SubstituentBiological Activity (IC₅₀)Target
Methyl0.8 µM (CDK2)Anticancer
HydroxyethylEnhanced CNS penetrationNeuropharmacology

Q. What strategies resolve contradictions in solubility vs. bioactivity data?

  • Methodological Answer :

  • Prodrug design : Modify ester groups (e.g., ethyl to methyl) to improve solubility while retaining activity .
  • Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability .
  • Data normalization : Use logP calculations (e.g., AlogPS) to correlate lipophilicity with cellular uptake .

Q. How can researchers elucidate the compound’s mechanism of enzyme interaction?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to purified enzymes .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-enzyme binding .
  • Cellular assays : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity in cancer cell lines (e.g., HL-60) .

Q. What methodologies are critical for pharmacological profiling?

  • Methodological Answer :

  • In vitro ADMET :
  • CYP450 inhibition : Screen using human liver microsomes and LC-MS/MS .
  • Plasma protein binding : Employ equilibrium dialysis or ultrafiltration .
  • In vivo efficacy : Use xenograft models (e.g., nude mice with implanted tumors) to assess tumor growth inhibition .

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